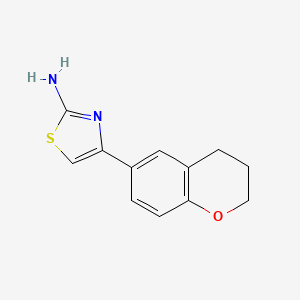

4-Chroman-6-yl-thiazol-2-ylamine

Description

Significance of Thiazole (B1198619) as a Privileged Scaffold in Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry. nih.govekb.eg This designation stems from its presence in a multitude of biologically active compounds and its ability to interact with a wide array of biological targets. nih.govmdpi.com The thiazole nucleus is a core component of numerous natural products, such as Vitamin B1 (Thiamine), which is essential for normal neurological function. google.comresearchgate.net

The versatility of the thiazole moiety is demonstrated by its inclusion in a significant number of FDA-approved drugs with diverse therapeutic applications. nih.gov These include antimicrobial agents like Sulfathiazole, the antiretroviral drug Ritonavir, and the non-steroidal anti-inflammatory drug (NSAID) Meloxicam. nih.govekb.eg The chemical properties of the thiazole ring, including its aromaticity and the presence of heteroatoms, allow for a variety of chemical modifications at positions 2, 4, and 5. academie-sciences.fr This structural flexibility enables chemists to fine-tune the pharmacological properties of thiazole-containing molecules to optimize their activity and selectivity. scbt.com

The broad spectrum of pharmacological activities associated with thiazole derivatives is extensive, encompassing:

Antimicrobial and Antifungal Activity semanticscholar.org

Anti-inflammatory Activity nih.govacademie-sciences.fr

Anticancer and Antitumor Activity nih.govresearchgate.net

Antiviral Activity mdpi.com

Anticonvulsant Activity academie-sciences.fr

Antioxidant Activity nih.gov

This wide range of biological responses has cemented the thiazole scaffold as a cornerstone in the development of new therapeutic agents. ekb.egnih.gov

Pharmacological Relevance of the Chroman Ring System

The chroman ring system, a bicyclic heterocycle consisting of a benzene (B151609) ring fused to a dihydropyran ring, is another scaffold of significant pharmacological importance. nih.govsigmaaldrich.com This structure is found in a variety of natural products, most notably the tocopherols (B72186) and tocotrienols, which constitute the Vitamin E family and are known for their potent antioxidant properties. sigmaaldrich.com

The chroman framework is a key structural feature in several pharmaceutical drugs. sigmaaldrich.com Its derivatives have been investigated and developed for a wide range of therapeutic applications. nih.govresearchgate.net The biological activities reported for chroman-containing compounds are diverse and include:

Antioxidant Activity nih.gov

Anticancer Activity nih.gov

Anticonvulsant Activity nih.gov

Antimicrobial Activity nih.gov

Anti-inflammatory Activity nanobioletters.com

The rigid bicyclic structure of chroman provides a fixed orientation for substituents, which can be crucial for specific receptor binding. The ability to modify the chroman ring at various positions allows for the optimization of its biological profile. nih.gov

Rationale for the Design and Investigation of 4-Chroman-6-yl-thiazol-2-ylamine Architectures

The rationale for investigating these hybrid architectures is supported by numerous studies on related chroman-thiazole structures. For instance, various derivatives linking a chroman or coumarin (B35378) (a related oxidized form of chroman) moiety to a thiazole ring have been synthesized and evaluated for a range of biological effects. Research on compounds like 3-(2-aminothiazol-4-yl)-2H-chromen-2-one derivatives has demonstrated their potential as antimicrobial, antifungal, and antimalarial agents. ekb.egsemanticscholar.org Other studies have explored similar hybrids for their anticancer and cholinesterase inhibitory activities, the latter being relevant for neurodegenerative diseases. researchgate.netacademie-sciences.fr

The specific linkage in this compound, where the 6-position of the chroman ring is directly attached to the 4-position of the 2-aminothiazole (B372263) ring, represents a distinct structural arrangement. The investigation of such a molecule is driven by the hypothesis that this specific combination could lead to novel structure-activity relationships (SAR). mdpi.comnih.gov The 2-aminothiazole group is a well-known pharmacophore with a proven track record in drug discovery, while the chroman moiety can modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, and contribute its own biological activities. semanticscholar.orgnih.gov

The exploration of these hybrid structures allows researchers to probe new chemical spaces and potentially identify lead compounds for various therapeutic areas. Below is a table summarizing the types of biological activities investigated in closely related chroman-thiazole hybrid structures, which provides the foundational reasoning for the synthesis and study of compounds like this compound.

| Biological Activity Investigated | Related Hybrid Scaffold | Reference |

| Antimicrobial | 3-(2-aminothiazol-4-yl)-2H-chromen-2-one | semanticscholar.org |

| Antifungal | 3-(2-aminothiazol-4-yl)-2H-chromen-2-one | semanticscholar.org |

| Antimalarial | N-(4-(8-methoxy-2-oxo-2H-chromen-3-yl)thiazol-2-yl) amide | semanticscholar.org |

| Antibacterial | 3-(2-aminothiazol-4-yl)-4-hydroxy-2H-chromen-2-one | researchgate.net |

| Cholinesterase Inhibition | 1,3-thiazole derivatives | academie-sciences.fr |

| Anticancer | Thiazole-based derivatives |

Structure

3D Structure

Properties

IUPAC Name |

4-(3,4-dihydro-2H-chromen-6-yl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2OS/c13-12-14-10(7-16-12)8-3-4-11-9(6-8)2-1-5-15-11/h3-4,6-7H,1-2,5H2,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQHCIGCWEBUGQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)C3=CSC(=N3)N)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chroman 6 Yl Thiazol 2 Ylamine and Its Derivatives

Retrosynthetic Analysis of the 4-Chroman-6-yl-thiazol-2-ylamine Core

A logical retrosynthetic analysis of the target molecule, this compound, suggests a disconnection of the thiazole (B1198619) ring, a classic approach for heterocyclic synthesis. The most common and direct method for constructing a 2-aminothiazole (B372263) ring is the Hantzsch thiazole synthesis. synarchive.comresearchgate.net This disconnection breaks the C-S and C=N bonds of the thiazole ring, leading to two key precursors: an α-haloketone and thiourea (B124793).

Following this strategy, the 4-(chroman-6-yl) substituent on the thiazole ring points to a 2-haloacetyl-substituted chroman as the α-haloketone precursor. Specifically, this would be a 6-(2-haloacetyl)chroman-4-one. The 2-amino group on the thiazole ring is directly sourced from thiourea.

Further disconnection of the 6-(2-haloacetyl)chroman-4-one intermediate involves the halogenation of a 6-acetylchroman-4-one. The 6-acetylchroman-4-one itself can be envisioned as arising from the Friedel-Crafts acylation of a chroman-4-one, or through other methods for introducing an acetyl group onto the aromatic ring of the chroman system. The chroman-4-one core can be synthesized through various methods, often involving the intramolecular cyclization of a substituted phenol (B47542) derivative.

Synthesis of Key Intermediates

The successful synthesis of this compound hinges on the efficient preparation of several key intermediates. These include functionalized 4-chromanone (B43037) derivatives, the corresponding α-haloketones, and the appropriate thioamide reagent.

Preparation of 4-Chromanone Derivatives and their Functionalization at the 6-Position

The synthesis of the 4-chromanone skeleton is a well-established process in organic chemistry. One common method involves the intramolecular cyclization of 3-(aryloxy)propanoic acids, which can be prepared from the corresponding phenols. For the target molecule, a para-substituted phenol would be required to facilitate functionalization at the 6-position of the resulting chromanone.

A crucial step is the introduction of an acetyl group at the 6-position of the chroman-4-one ring, which will ultimately become the point of attachment for the thiazole ring. This can be achieved through a Friedel-Crafts acylation of chroman-4-one using acetyl chloride and a Lewis acid catalyst like aluminum chloride. The directing effects of the ether oxygen and the carbonyl group will influence the position of acylation.

Alternatively, a more regioselective route might involve starting with a phenol already bearing an acetyl group at the para-position and then constructing the chromanone ring.

Synthesis of Alpha-Haloketone Precursors for Thiazole Annulation

With the 6-acetylchroman-4-one in hand, the next critical step is its conversion into the corresponding α-haloketone. This transformation is typically achieved through the α-halogenation of the ketone. mdpi.com Bromination is a common choice, and various brominating agents can be employed. nih.gov

A standard laboratory procedure involves the direct reaction of the ketone with elemental bromine in a suitable solvent like acetic acid or chloroform. nih.gov To avoid potential side reactions and improve selectivity, other reagents such as N-bromosuccinimide (NBS) or pyridinium (B92312) tribromide can be utilized. nih.gov The reaction proceeds via an enol or enolate intermediate, leading to the formation of 6-(2-bromoacetyl)chroman-4-one. This α-bromoketone is a key electrophilic partner in the subsequent thiazole ring formation.

Thiourea and Related Reagents in Thiazole Formation

Thiourea is the quintessential reagent for the synthesis of 2-aminothiazoles via the Hantzsch synthesis. nih.gov It serves as the source of the nitrogen and sulfur atoms required to build the thiazole ring. The nucleophilic sulfur atom of thiourea initiates the reaction by attacking the electrophilic α-carbon of the haloketone.

While unsubstituted thiourea yields a primary 2-aminothiazole, substituted thioureas can be employed to introduce various groups onto the amino function of the final product. This allows for the generation of a library of N-substituted this compound derivatives. The choice of thiourea or its derivatives is crucial for the desired final product structure.

Multi-Step Synthetic Approaches for this compound

The assembly of the target molecule is a multi-step process that culminates in the formation of the thiazole ring. The Hantzsch synthesis provides a reliable and versatile method for this crucial transformation.

Hantzsch Thiazole Synthesis and its Adaptations for the Chroman-Thiazole Linkage

The Hantzsch thiazole synthesis is a condensation reaction between an α-haloketone and a thioamide, in this case, thiourea. synarchive.comresearchgate.net The reaction is typically carried out by heating the two components in a solvent such as ethanol. researchgate.net

The mechanism begins with the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the 6-(2-bromoacetyl)chroman-4-one, displacing the bromide ion. This is followed by an intramolecular cyclization where one of the nitrogen atoms of the thiourea intermediate attacks the carbonyl carbon of the former ketone. The final step is a dehydration reaction, which leads to the formation of the aromatic thiazole ring.

Table 1: Synthesis of 3-(2-Aminothiazol-4-yl)-4-hydroxy-2H-chromen-2-one Derivatives researchgate.net

| Product | R¹ | R² | Yield (%) | Melting Point (°C) |

| 3a | H | C₆H₃(OH)COOH | 79.0 | 280-285 |

| 3b | H | p-C₆H₄NO₂ | 82.7 | 225-232 |

| 3c | H | p-C₆H₄SO₃H | 72.4 | 245-250 |

| 3d | H | m-C₆H₄CH₃ | 84.0 | 270-275 |

| 3e | H | (CH₂)₄COOH | 71.4 | 220-225 |

| 3f | Et | Et | 63.0 | 245-247 |

| 3g | Acetyl | C₆H₅ | 47.0 | 215-220 |

| 3h | H | o-C₆H₄CH₃ | - | - |

| 3i | H | m-C₆H₄NO₂ | - | - |

| 3j | H | C₁₀H₇ | - | - |

Data extracted from Sukdolak et al., J. Serb. Chem. Soc., 2006, 71 (6), 581-588. researchgate.net This table illustrates the versatility of the Hantzsch synthesis in creating a variety of substituted thiazole derivatives from a common bromoacetyl precursor.

Alternative Cyclization Reactions for the 2-Aminothiazole Moiety

The Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide or thiourea, remains a cornerstone for the preparation of 2-aminothiazole rings. bepls.com However, various alternative cyclization strategies have been developed to improve efficiency, yield, and environmental compatibility.

One notable alternative is the Cook-Heilborn synthesis , which forms 5-aminothiazoles by reacting α-aminonitriles with reagents like carbon disulfide or dithioacids under mild conditions. pharmaguideline.com Another classical approach is the Robinson-Gabriel synthesis , which involves the cyclization and dehydration of α-acylamino ketones. bepls.com

Modern synthetic chemistry has also introduced innovative one-pot, multi-component reactions. For instance, a solvent-free method has been reported where tertiary thioamides, α-haloketones, and ammonium (B1175870) acetate (B1210297) are ground together and heated or irradiated with microwaves to produce thiazole derivatives. bepls.com Green chemistry principles are evident in catalyst-free approaches, such as the reaction of dithiocarbamates with α-halocarbonyl compounds in water to yield 2-(alkylsulfanyl)thiazoles. bepls.com

Table 1: Alternative Cyclization Reactions for 2-Aminothiazole Synthesis

| Synthesis Name | Reactants | Product Type | Key Features |

|---|---|---|---|

| Hantzsch Synthesis | α-Haloketone + Thiourea | 2-Aminothiazole | Most common and versatile method. bepls.com |

| Cook-Heilborn Synthesis | α-Aminonitrile + Dithioacids/CS₂ | 5-Aminothiazole | Mild conditions. pharmaguideline.com |

| Tcherniac's Synthesis | α-Thiocyanoketones | 2-Substituted Thiazole | Involves hydrolysis or reaction with sulfur compounds. pharmaguideline.com |

| Multi-component Reaction | Tertiary Thioamide + α-Haloketone + NH₄OAc | Thiazole Derivative | Solvent-free, one-pot reaction. bepls.com |

Strategies for Constructing the Chroman-Thiazole Bond

The direct formation of the bond linking the chroman and thiazole moieties is a critical step. The most prevalent strategy involves utilizing a functionalized chroman as a precursor for a Hantzsch-type reaction.

This typically begins with the synthesis of a 6-acetylchroman, which is then halogenated at the alpha position to form 2-bromo-1-(chroman-6-yl)ethan-1-one. This α-haloketone intermediate, which contains the complete chroman structure, is then cyclized with thiourea in a refluxing solvent like ethanol. researchgate.net This reaction directly constructs the 4-(chroman-6-yl)thiazol-2-ylamine, efficiently forming the desired bond. A similar approach has been used to synthesize coumarin-thiazole derivatives, where 3-(2-bromoacetyl)-4-hydroxy-2H-chromen-2-one is reacted with various thiourea derivatives. researchgate.netsemanticscholar.org

An alternative strategy involves metal-catalyzed cross-coupling reactions, such as the Suzuki coupling. This would entail coupling a 6-halochroman derivative with a thiazole-boronic acid or, conversely, a 6-chromanboronic acid with a halogenated 2-aminothiazole. For example, the Suzuki reaction has been successfully employed to couple 2-amino-5-bromothiazole with 4-fluorophenylboronic acid, demonstrating the feasibility of forming an aryl-thiazole bond through this method. nih.gov

Derivatization Strategies for this compound Analogs

Once the core this compound structure is obtained, its properties can be finely tuned through derivatization at several key positions.

The primary amino group at the 2-position of the thiazole ring is a versatile handle for a wide range of chemical modifications.

Acylation: The amino group readily reacts with various acid chlorides or anhydrides, typically in the presence of a base like pyridine, to form the corresponding amides. This has been demonstrated in the synthesis of N-(4-(8-methoxy-2-oxo-2H-chromen-3-yl)thiazol-2-yl) amides. researchgate.netsemanticscholar.org

Schiff Base Formation: Condensation with a variety of aldehydes and ketones can yield Schiff bases (imines). Aromatic aldehydes, in particular, react with 2-aminothiazole to generate these derivatives. pharmaguideline.com

Alkylation: The nitrogen can be alkylated using alkyl halides, although controlling the degree of alkylation can be challenging. pharmaguideline.com A multi-step synthesis has been reported where 2-aminothiazole is reacted with 1-bromo-2-chloroethane, followed by reaction with hydrazine (B178648) and subsequent cyclization with chloroacetyl chloride to form complex heterocyclic systems. nih.gov

Diazotization: The amino group can be converted to a diazonium salt, which can then be used in coupling reactions to form azo compounds, introducing a different type of linkage and chromophore. pharmaguideline.comnih.gov

Table 2: Examples of Derivatization at the 2-Amino Position

| Reaction Type | Reagent | Resulting Functional Group | Reference |

|---|---|---|---|

| Acylation | Acid Chloride/Pyridine | Amide | researchgate.netsemanticscholar.org |

| Condensation | Aromatic Aldehyde | Imine (Schiff Base) | pharmaguideline.com |

| Multi-step Heterocylization | Cl(CH₂)₂Br, Hydrazine, ClCH₂COCl | Azetidinone | nih.gov |

| Diazotization/Coupling | NaNO₂/HCl, Coupling Agent | Azo Compound | nih.gov |

The thiazole ring itself can be functionalized, primarily at the C5 position, which is activated by the electron-donating amino group at C2. pharmaguideline.com

Halogenation: The C5 position is susceptible to electrophilic halogenation. A rapid, one-pot method for the synthesis of 5-bromo-2-amino-1,3-thiazoles has been developed, avoiding the use of metal catalysts. researchgate.net This bromo-derivative is a valuable intermediate for further functionalization, such as in Suzuki cross-coupling reactions. nih.gov

Nitration: Introduction of a nitro group is a potential modification, although conditions must be carefully controlled to avoid degradation of the starting material.

Lithiation: A general approach for introducing a variety of substituents involves the lithiation of the thiazole ring, followed by quenching the resulting organolithium species with an appropriate electrophile. researchgate.net

Modifying the chroman portion of the molecule offers another avenue for creating structural diversity. While many syntheses begin with an already substituted chroman precursor, direct functionalization of the pre-formed chroman-thiazole scaffold is also possible.

Electrophilic Aromatic Substitution: The benzene (B151609) ring of the chroman moiety can undergo electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation/alkylation. The position of substitution will be directed by the activating ether oxygen and the deactivating effect of the thiazole substituent.

Modification of Existing Substituents: If the synthesis starts with a substituted chroman (e.g., a hydroxychroman), this functional group can be used for further transformations. For example, a hydroxyl group can be alkylated to form ethers or esterified. nih.gov The synthesis of related coumarin-thiazole hybrids often starts with substituted salicylaldehydes, such as 2-hydroxy-3-methoxybenzaldehyde, which incorporates a methoxy (B1213986) group onto the final chroman-like ring system from the outset. semanticscholar.org

Structural Elucidation and Characterization of 4 Chroman 6 Yl Thiazol 2 Ylamine Compounds

Spectroscopic Methods

Spectroscopic methods are fundamental to the structural elucidation of novel chemical entities. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecular framework, functional groups, and molecular weight of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of ¹H and ¹³C nuclei, the connectivity and stereochemistry of a compound can be established.

For a molecule like 4-Chroman-6-yl-thiazol-2-ylamine, one would expect to see characteristic signals for the chroman and thiazole (B1198619) ring systems. In the absence of specific data for this compound, we can examine the NMR data of a related chromone (B188151) derivative, 3-(2-aminothiazol-4-yl)-2-methylchromone .

In the ¹H NMR spectrum of 3-(2-aminothiazol-4-yl)-2-methylchromone, the protons of the chromone and thiazole rings, as well as the methyl and amino groups, would give rise to distinct signals. asianpubs.org The aromatic protons of the chromone ring would typically appear in the downfield region (δ 7.0-8.5 ppm), while the thiazole proton would also be in this range. The methyl group protons would be found further upfield.

The ¹³C NMR spectrum provides information on the carbon framework. For 3-(2-aminothiazol-4-yl)-2-methylchromone , signals for the carbonyl carbon of the chromone ring would be significantly downfield (around δ 177 ppm). asianpubs.org The carbons of the aromatic and heterocyclic rings would appear in the region of δ 100-170 ppm, with the methyl carbon appearing at a much higher field. asianpubs.org The presence of the thiazole ring at the 3-position of the chromone would influence the chemical shifts of the nearby carbon atoms. asianpubs.org

A detailed analysis of a similar compound, 3-(2-(4-morpholinyl)thiazol-4-yl)-6-chloro-2-methylchromone , shows the expected complexity in the ¹³C NMR spectrum, with all 17 carbon atoms being accounted for. asianpubs.org

Table 1: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Chromone-Thiazole Analogs asianpubs.org

| Carbon Atom | 3-(2-aminothiazol-4-yl)-2-methylchromone (CDCl₃) | 3-[2-(4-morpholinyl)thiazol-4-yl]-6-chloro-2-methylchromone (CDCl₃) |

| C2 (Chromone) | 161.2 | 154.0 |

| C3 (Chromone) | 115.4 | 121.4 |

| C4 (Chromone) | 177.9 | 174.5 |

| C4a (Chromone) | 121.2 | 123.2 |

| C5 (Chromone) | 125.1 | 124.8 |

| C6 (Chromone) | 124.2 | 130.0 |

| C7 (Chromone) | 133.2 | 134.5 |

| C8 (Chromone) | 117.8 | 119.5 |

| C8a (Chromone) | 154.0 | 152.6 |

| C2' (Thiazole) | 169.3 | 168.0 |

| C4' (Thiazole) | 148.7 | 149.2 |

| C5' (Thiazole) | 100.8 | 117.2 |

| CH₃ | 19.2 | 19.8 |

Note: The data in this table is for analogous compounds and not for this compound. Assignments are based on the referenced literature.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bonds of the primary amine, C-N bonds of the thiazole ring, C-O stretching of the chroman ether, and aromatic C-H and C=C stretching vibrations.

In a related series of 3-(2-aminothiazol-4-yl)-4-hydroxy-2H-chromen-2-one derivatives , characteristic IR absorptions were observed for OH, NH, C=O, and C=N groups. researchgate.net For instance, the N-H stretching vibrations of the amino group typically appear in the range of 3300-3500 cm⁻¹. The C=N stretching of the thiazole ring is expected around 1600-1650 cm⁻¹.

Table 2: Representative IR Absorption Frequencies (cm⁻¹) for a Chromen-Thiazole Analog researchgate.net

| Functional Group | Absorption Range (cm⁻¹) | Compound Example |

| N-H stretch (Amine) | 3432 | 3-(2-Hydrazinylthiazol-4-yl)-2H-chromen-2-one |

| C=O stretch (Chromone) | 1713 | 3-(2-Hydrazinylthiazol-4-yl)-2H-chromen-2-one |

| C=N stretch (Thiazole) | 1606 | 3-(2-Hydrazinylthiazol-4-yl)-2H-chromen-2-one |

| C=C stretch (Aromatic) | 1554 | 3-(2-Hydrazinylthiazol-4-yl)-2H-chromen-2-one |

Note: The data in this table is for an analogous compound and not for this compound.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula.

In the mass spectrum of a related compound, 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one , the molecular ion peak [M⁺] was observed at m/z 293, which corresponds to its molecular formula C₁₇H₁₁NO₂S. mdpi.com Fragmentation patterns can also be informative, often involving the cleavage of the bonds linking the heterocyclic rings.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This data is crucial for confirming the empirical and molecular formula of a newly synthesized compound.

For the analogous compound 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one , the calculated elemental analysis for C₁₇H₁₁NO₂S was C 69.61%, H 3.78%, N 4.77%, S 10.93%. The experimentally found values were C 69.42%, H 3.90%, N 4.66%, S 10.99%, which are in close agreement with the calculated values, thus confirming the molecular formula. mdpi.com

Table 3: Elemental Analysis Data for an Analogous Compound mdpi.com

| Element | Calculated (%) for C₁₇H₁₁NO₂S | Found (%) |

| C | 69.61 | 69.42 |

| H | 3.78 | 3.90 |

| N | 4.77 | 4.66 |

| S | 10.93 | 10.99 |

Note: The data in this table is for an analogous compound and not for this compound.

X-ray Crystallography for Definitive Molecular Structure and Conformation

While no crystal structure is available for this compound, the crystal structure of 3-(2-Amino-1,3-thiazol-4-yl)-6-bromo-2H-chromen-2-one has been reported. nih.gov The analysis of this structure reveals that the molecule is approximately planar, with a dihedral angle of 12.9(1)° between the coumarin (B35378) and thiazole rings. nih.gov The crystal packing is stabilized by a network of hydrogen bonds and π-π stacking interactions. nih.gov

Similarly, the crystal structure of 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one shows an almost planar molecule with an interplanar angle of 3.01(3)° between the benzothiazole (B30560) and chromene ring systems. mdpi.com

These examples demonstrate how X-ray crystallography provides unequivocal proof of the molecular structure and offers insights into intermolecular interactions that govern the solid-state packing.

Table 4: Selected Crystallographic Data for an Analogous Compound nih.gov

| Parameter | 3-(2-Amino-1,3-thiazol-4-yl)-6-chloro-2H-chromen-2-one |

| Molecular Formula | C₁₂H₇ClN₂O₂S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.494 (8) |

| b (Å) | 7.350 (5) |

| c (Å) | 25.013 (15) |

| β (°) | 98.156 (12) |

| Volume (ų) | 2274 (3) |

Note: The data in this table is for an analogous compound and not for this compound.

Pharmacological Spectrum of 4 Chroman 6 Yl Thiazol 2 Ylamine Derivatives

In Vitro Biological Activity Assessments

In laboratory settings, derivatives of 4-Chroman-6-yl-thiazol-2-ylamine have been subjected to a variety of tests to determine their biological effects at a cellular and molecular level. These assessments are crucial in identifying promising lead compounds for further drug development.

Anti-inflammatory Enzyme Inhibition Studies

Inflammation is a complex biological response, and key enzymes in this process, such as cyclooxygenases (COX) and lipoxygenases (LOX), are primary targets for anti-inflammatory drugs. nih.govresearchgate.net The inhibitory potential of thiazole (B1198619) derivatives against these enzymes has been a significant area of research. nih.govnih.gov

Cyclooxygenase (COX) exists in two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation and is a key target for anti-inflammatory therapies. nih.gov The selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects. nih.gov

Several studies have investigated the COX inhibitory activity of various thiazole derivatives. For instance, a series of 4-substituted thiazole analogues of indomethacin (B1671933) were found to be selective inhibitors of COX-2, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov Another study on thiazole carboxamide derivatives identified compounds with considerable inhibitory activity against both COX-1 and COX-2 enzymes. acs.org Specifically, compound 2b was the most effective against COX-1 with an IC50 of 0.239 μM and also showed potent activity against COX-2 with an IC50 of 0.191 μM. acs.org Compound 2a demonstrated the highest selectivity for COX-2 over COX-1. acs.org

In a study of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives, compounds 5d and 5e were identified as potent and selective COX-2 inhibitors with IC50 values of 0.76 μM and selectivity indices of 112 and 124, respectively, compared to celecoxib (B62257) (IC50 0.05 μM). nih.gov These compounds were less potent against COX-1. nih.gov

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Selected Thiazole Derivatives

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) for COX-2 | Reference |

| Compound 2a | 2.65 | 0.958 | 2.766 | acs.org |

| Compound 2b | 0.239 | 0.191 | 1.251 | acs.org |

| Compound 5d | - | 0.76 | 112 | nih.gov |

| Compound 5e | - | - | 124 | nih.gov |

| Compound 9a | 0.42 | 10.71 | - | nih.gov |

| Compound 9b | 0.32 | 9.23 | - | nih.gov |

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency. The Selectivity Index (SI) is the ratio of COX-1 IC50 to COX-2 IC50, with a higher value indicating greater selectivity for COX-2.

The 5-lipoxygenase (5-LOX) enzyme is another critical player in the inflammatory cascade, responsible for the production of leukotrienes. researchgate.netmdpi.com Inhibiting 5-LOX is a therapeutic strategy for inflammatory diseases. researchgate.net

Research has shown that 4-hydroxythiazoles are potent inhibitors of 5-lipoxygenase in vitro, with some derivatives exhibiting IC50 values of less than 1 µM. nih.gov Structure-activity relationship studies revealed that 5-phenyl derivatives were the most potent in this series. nih.gov These compounds were also found to be selective, showing weak activity against COX and other lipoxygenases. nih.gov

In a study of organosilicon-containing thiazole derivatives, compound 14 , which has a 2-amino group, was the most active lipoxygenase inhibitor with an IC50 of 0.1 mmol. nih.gov Another study on 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives found that compounds 5d and 5e were dominant inhibitors of 5-LOX with IC50 values of 23.08 and 38.46 μM, respectively, compared to the standard drug zileuton (B1683628) (IC50 11.00 μM). nih.gov

A separate investigation into chalcogen-containing inhibitors, including the thiazole derivative ARM1 (4-(4-benzylphenyl)thiazol-2-amine), demonstrated inhibition of 5-LOX activity in leukocytes. mdpi.com

Table 2: In Vitro 5-LOX Inhibitory Activity of Selected Thiazole Derivatives

| Compound | 5-LOX IC50 (µM) | Reference |

| 4-Hydroxythiazole derivatives | < 1 | nih.gov |

| Compound 14 | 100 (0.1 mmol) | nih.gov |

| Compound 5d | 23.08 | nih.gov |

| Compound 5e | 38.46 | nih.gov |

| Zileuton (Standard) | 11.00 | nih.gov |

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency.

Antimicrobial Efficacy Profiling

The thiazole ring is a core structure in many compounds with a broad spectrum of biological activities, including antimicrobial effects. nih.gov

Thiazole derivatives have demonstrated promising antibacterial activity against a range of bacteria. For example, certain synthesized 4-thiazolidinone (B1220212) derivatives have shown high bactericidal activity against Escherichia coli, Klebsiella pneumoniae, Bacillus cereus, and Salmonella typhi. nih.gov One study highlighted that a series of 2-(arylamino)4-thienyl-1,3-thiazoles exhibited promising preliminary antibacterial activity. researchgate.net Specifically, 4-(4-chlorophenyl)-2-(2,3,5-trichlorophenyl)-1,3-thiazole showed good activity against Escherichia coli and Pseudomonas aeruginosa. researchgate.net

Another study on newly synthesized 4-thiazolidinone derivatives reported high antibacterial activity, including against P. aeruginosa. nih.gov In an evaluation of 4,6-disubstituted s-triazin-2-yl amino acid derivatives, no antibacterial activity was observed against the tested strains. nih.gov However, research on flavones and methyl-4H-1-benzopyran-4-ones carrying monoamidinobenzimidazoles at the C-6 position of 2-phenyl-4H-1-benzopyran-4-one revealed potent antibacterial activities, especially against Gram-positive bacteria. researchgate.net

Table 3: Antibacterial Activity of Selected Thiazole and Related Derivatives

| Compound/Derivative Class | Target Bacteria | Activity Level | Reference |

| 4-Thiazolidinone derivatives | E. coli, K. pneumoniae, B. cereus, S. typhi | High | nih.gov |

| 4-(4-chlorophenyl)-2-(2,3,5-trichlorophenyl)-1,3-thiazole | E. coli, P. aeruginosa | Good | researchgate.net |

| 2-phenyl-4H-1-benzopyran-4-one with monoamidinobenzimidazole at C-6 | Gram-positive bacteria | Potent | researchgate.net |

| 4,6-disubstituted s-triazin-2-yl amino acid derivatives | S. aureus, S. epidermidis, E. coli, S. typhimurium | Inactive | nih.gov |

Thiazole derivatives have also been investigated for their antifungal properties. A study on 4,6-disubstituted s-triazin-2-yl amino acid derivatives showed that most of them exhibited antifungal activity against Candida albicans. nih.gov Compounds bearing aniline (B41778) derivatives, piperidine, and glycine (B1666218) on the triazine core displayed the highest inhibition zones. nih.gov

In another study, newly synthesized 4-thiazolidinone derivatives demonstrated high antifungal activity. nih.gov Research on 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)acetates identified several compounds with notable antifungal effects, with the conversion to dimethylammonium salts leading to an increase in activity. zsmu.edu.ua Furthermore, a series of flavones and methyl-4H-1-benzopyran-4-ones were evaluated for antifungal activity against C. albicans and C. krusei, with some diamidine derivatives showing activity. researchgate.net

Table 4: Antifungal Activity of Selected Thiazole and Related Derivatives

| Compound/Derivative Class | Target Fungi | Activity Level | Reference |

| 4,6-disubstituted s-triazin-2-yl amino acid derivatives | Candida albicans | High | nih.gov |

| 4-Thiazolidinone derivatives | Fungal pathogens | High | nih.gov |

| 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)acetates (dimethylammonium salts) | Fungal pathogens | Increased | zsmu.edu.ua |

| Flavone and methyl-4H-1-benzopyran-4-one derivatives | C. albicans, C. krusei | Active | researchgate.net |

Antitubercular Activity against Mycobacterium tuberculosis

Derivatives of this compound have emerged as a promising class of compounds in the search for new antitubercular agents. A number of synthesized chromone-based hydrazone and spirooxindolopyrrolidine tethered chromanone derivatives have been evaluated for their in vitro activity against the H37Rv strain of Mycobacterium tuberculosis. asianpubs.orgnih.gov

Several chromone-fused 1,3,4-thiadiazole (B1197879) derivatives exhibited significant inhibitory activity, with some compounds showing minimum inhibitory concentrations (MIC) in the range of 3.0-8.0 µg/ml. ijnc.ir One particularly potent derivative demonstrated an MIC of 3.0 µg/ml. ijnc.ir Another study on chromone (B188151) embedded nih.govresearchgate.netnih.gov-triazoles identified a compound with a notable MIC value of 1.56 µg/ml against the H37Rv strain. nih.gov Furthermore, certain thiazolyl-2-amine based Schiff base derivatives have shown potent antitubercular activity with an MIC of 6.25 µg/mL. researchgate.net

The structural features of these derivatives, such as the presence of electron-withdrawing groups and specific substitutions on the aryl ring, have been shown to significantly influence their antitubercular potency. nih.gov For instance, spirooxindolopyrrolidine integrated chromanones with halogen substitutions demonstrated significant activity. nih.gov Specifically, a derivative with a fluoro substitution on the aryl ring was found to be particularly potent. nih.gov

Table 1: Antitubercular Activity of Selected Chroman Derivatives

| Compound Class | Strain | MIC (µg/mL) | Reference |

| Chromone-fused 1,3,4-thiadiazoles | M. tuberculosis H37Rv | 3.0 - 8.0 | ijnc.ir |

| Chromone embedded nih.govresearchgate.netnih.gov-triazoles | M. tuberculosis H37Rv | 1.56 | nih.gov |

| Thiazolyl-2-amine based Schiff bases | M. tuberculosis H37Rv | 6.25 | researchgate.net |

| Spirooxindolopyrrolidine integrated chromanones (fluoro-substituted) | M. tuberculosis H37Rv | 0.39 | nih.gov |

Anticancer and Antiproliferative Investigations

The anticancer potential of this compound derivatives has been extensively studied, revealing their cytotoxic effects against a variety of human cancer cell lines and shedding light on their mechanisms of action.

Cytotoxicity Against Various Human Cancer Cell Lines

Derivatives of this scaffold have demonstrated a broad spectrum of cytotoxic activity. For instance, novel 2-[2-(chroman-4-ylidene)hydrazinyl]-4/5-substituted thiazole derivatives exhibited a high cytotoxic profile with selectivity against the A549 lung cancer cell line. nih.gov Similarly, chromanone and thiochromanone derivatives have been tested against sixty human tumor cell lines, with those containing a thiochromanone skeleton showing higher anticancer activity. nih.gov

In other studies, aminothiazole-paeonol derivatives showed cytotoxic effects against several human cancer cell lines, including AGS, HeLa, PaTu8988t, HT-29, U87-MG, A549, and CT26.WT. researchgate.net One compound, in particular, demonstrated significant cytotoxicity with IC50 values of 17.2 ± 1.9 μM for MCF-7 (breast cancer) and 19.0 ± 3.2 μM for A549 cells. researchgate.net Furthermore, a new thiazole derivative showed strong cytotoxic effects against HepG-2 (liver cancer) and MCF-7 cells, with IC50 values of 14.05 and 17.77 µg/mL, respectively. nih.govresearchgate.net

Table 2: Cytotoxicity of Selected Chroman Derivatives Against Human Cancer Cell Lines

| Compound Class | Cell Line | IC50 | Reference |

| Aminothiazole-paeonol derivative | MCF-7 (Breast) | 17.2 ± 1.9 μM | researchgate.net |

| Aminothiazole-paeonol derivative | A549 (Lung) | 19.0 ± 3.2 μM | researchgate.net |

| Thiazole derivative | HepG-2 (Liver) | 14.05 µg/mL | nih.govresearchgate.net |

| Thiazole derivative | MCF-7 (Breast) | 17.77 µg/mL | nih.govresearchgate.net |

| Chromonylthiazolidine derivative | Breast Cancer | 32.8 ± 1.4 µg/mL | nih.gov |

| Chromonylthiazolidine derivative | Epidermoid Carcinoma | 44.1 ± 3.6 µg/mL | nih.gov |

Topoisomerase-II Inhibition Assays

Topoisomerase-II is a key enzyme involved in DNA replication and a validated target for anticancer drugs. Several studies have indicated that this compound derivatives can act as topoisomerase-II inhibitors. nih.govresearchgate.netnih.gov For example, a series of 4β-(thiazol-2-yl)amino-4'-O-demethyl-4-deoxypodophyllotoxins were synthesized and identified as potent topo-II inhibitors. nih.gov These compounds were found to induce DNA double-strand breaks. nih.gov

Molecular docking studies have further supported the interaction of these derivatives with the DNA-Topo II complex. nih.govresearchgate.net One synthesized thiazole derivative was investigated for its binding affinity with human DNA topoisomerase II beta (IIβ), showing a good binding score. nih.gov

Modulation of Specific Oncogenic Pathways (e.g., RAS p21)

While direct modulation of the RAS p21 pathway by this compound derivatives is not extensively detailed in the provided search results, the broader class of thiazole derivatives has been implicated in targeting key signaling pathways involved in cancer. The anticancer activity of these compounds often involves the induction of apoptosis and cell cycle arrest, which are downstream effects of modulating oncogenic pathways. nih.gov

Enzyme and Receptor Target Engagement Studies

The pharmacological effects of this compound derivatives are mediated through their interaction with specific enzymes and receptors, particularly protein kinases.

Protein Kinase Inhibition (e.g., CK2, CDK9, BET proteins)

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. Thiazole-containing compounds have been a focus of research for developing protein kinase inhibitors. nih.govresearchgate.net

CK2 (Casein Kinase 2): This kinase is a target for cancer therapy due to its role in cell growth and survival. nih.gov Novel flavonoid compounds, including a 2-(4'-hydroxynaphthyl) chromen-4-one, have been identified as CK2 inhibitors with IC50 values in the sub-micromolar range. nih.gov

CDK9 (Cyclin-Dependent Kinase 9): CDK9 is involved in transcription regulation and is a validated target in cancer. nih.gov A series of 4-thiazol-2-anilinopyrimidine derivatives have been designed as potent and selective CDK9 inhibitors, with one compound showing an IC50 of 7 nM. nih.gov Another study focused on 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile derivatives as CDK9 inhibitors. nih.gov

BET (Bromodomain and Extra-Terminal Domain) proteins: While direct inhibition of BET proteins by this compound derivatives is not explicitly detailed, the broader pursuit of kinase inhibitors within this chemical class suggests a potential for such interactions, given the importance of epigenetic regulators in cancer.

Table 3: Protein Kinase Inhibition by Selected Thiazole Derivatives

| Kinase Target | Inhibitor Class | IC50 | Reference |

| CK2 | 2-(4'-hydroxynaphthyl) chromen-4-one | 0.45 ± 0.059 μM | nih.gov |

| CDK9 | 4-thiazol-2-anilinopyrimidine derivative | 7 nM | nih.gov |

Adenosine (B11128) Receptor Antagonism (e.g., A2A)

Derivatives of this compound have been investigated for their potential as adenosine receptor antagonists, particularly targeting the A2A subtype. The A2A adenosine receptor is a G-protein coupled receptor that plays a significant role in various physiological processes, and its antagonists are considered promising therapeutic agents.

The structural design of A2A antagonists often involves bi- or tricyclic N-aromatic systems. scilit.com Research into various heterocyclic scaffolds has revealed that specific substitutions are crucial for achieving high affinity and selectivity for the A2A receptor. For instance, in the development of 2-amino-6-furan-2-yl-4-substituted nicotinonitriles, the presence of a furan (B31954) group was found to be beneficial for high affinity. scilit.com This highlights the importance of the specific aromatic and heterocyclic moieties in the ligand's structure for effective receptor binding.

In studies of related adenosine derivatives, truncating the molecule at the 5'-position and introducing a hydrophobic C8-heteroaromatic ring can convert an A2A receptor agonist into an antagonist while maintaining affinity. nih.gov The X-ray crystal structure of one such antagonist bound to the hA2AAR revealed that the C8-heteroaromatic ring prevents the conformational changes associated with receptor activation. nih.gov This mechanism of action, where the ligand binds to the orthosteric binding cavity without inducing an active receptor state, is a key feature of competitive antagonism. nih.gov

While direct studies on this compound derivatives as A2A antagonists are not extensively detailed in the provided context, the general principles of A2A antagonist design suggest that the chroman and thiazole moieties could serve as a viable scaffold. The affinity and selectivity would be highly dependent on the specific substitutions on both the chroman and thiazol rings. For example, studies on triazoloquinazoline derivatives showed that modifications to the 5-amino group could significantly enhance A3 receptor selectivity, indicating that even minor structural changes can drastically alter receptor subtype interaction. nih.gov

Table 1: A2A Adenosine Receptor Antagonist Activity of Selected Compounds No specific data for this compound derivatives was found in the search results. The table below is a template based on data for other A2A antagonists to illustrate how such data would be presented.

| Compound | Ki (nM) for hA2AAR | Reference |

|---|---|---|

| Compound 39 (LUF6050) | 1.4 | scilit.com |

| Compound 44 (LUF6080) | 1.0 | scilit.com |

| Compound 5d | 7.7 ± 0.5 | nih.gov |

Fructose-1,6-bisphosphatase Inhibition

Fructose-1,6-bisphosphatase (FBPase) is a rate-limiting enzyme in the gluconeogenesis pathway, which is responsible for endogenous glucose production in the liver. nih.gov Inhibition of FBPase is a therapeutic strategy for managing type 2 diabetes by reducing excessive hepatic glucose output. nih.govmdpi.com Thiazole derivatives have been identified as a promising class of allosteric inhibitors of FBPase. nih.gov

Research has led to the generation of libraries of thiazole-based compounds as potential anti-diabetic agents. nih.gov A lead compound, identified through virtual high-throughput screening, featured a thiazole-based core structure. nih.gov Structure-activity relationship (SAR) studies on these derivatives have provided insights into the structural requirements for potent FBPase inhibition. For example, a study on a large series of FBPase inhibitors indicated that substituents with appropriate size and length at the C5 position of the thiazole core are needed to enhance potency. mdpi.com Furthermore, a small, electron-withdrawing group at the C2 position of the thiazole ring is likely to increase inhibitory activity. mdpi.com

Table 3: Fructose-1,6-bisphosphatase Inhibition by Thiazole Derivatives This table presents data for related thiazole compounds, as specific data for this compound derivatives was not available in the search results.

| Compound | IC50 (µM) | Enzyme Source | Reference |

|---|---|---|---|

| 4-(2-aminothiazol-5-yl)phenol (10b) | 1.1 ± 0.1 | Pig kidney FBPase | nih.gov |

| Compound 4c | Approximately 5-fold better than compound 1b | nih.gov |

Antioxidant Activity Evaluation

The antioxidant potential of heterocyclic compounds, including those containing chromene and thiazole moieties, is an area of active investigation. jocpr.comnih.gov Antioxidants can neutralize harmful free radicals, thereby protecting cells from oxidative damage. The evaluation of antioxidant activity is typically performed using various in vitro assays.

Studies on coumarin-based thiazole derivatives, which are structurally related to chroman-based thiazoles, have shown promising antioxidant activities. jocpr.com In one study, several newly synthesized coumarin-thiazole compounds displayed significant potency in antioxidant screens, with some compounds showing higher potency than the standard antioxidant, ascorbic acid. jocpr.com The antioxidant capacity of these molecules is often linked to their ability to donate a hydrogen atom or an electron to a free radical.

Derivatives of 4-hydroxycoumarin (B602359) have also been evaluated for their antioxidant properties through assays such as DPPH (1,1-diphenyl-2-picryl-hydrazyl) radical scavenging. nih.gov The structure-activity relationship in this class of compounds revealed that specific substitutions, such as an N-thiazole motif linked to a p-SO3H group, could enhance the antiradical activity. nih.gov

Similarly, various thiazole derivatives have been investigated for their antioxidant capabilities. For example, a series of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives were evaluated for their antioxidant activities alongside their primary biological target. nih.govnih.gov These findings suggest that the this compound scaffold is a promising framework for developing compounds with antioxidant properties. The specific substitution pattern on both the chroman and thiazole rings would be expected to modulate the antioxidant capacity.

Table 4: Antioxidant Activity of Related Coumarin (B35378)/Chroman and Thiazole Derivatives This table presents data for structurally related compounds to indicate the potential for antioxidant activity.

| Compound Series/Derivative | Assay | Result | Reference |

|---|---|---|---|

| Coumarin-based thiazole (Compound 3c) | Antioxidant screen | Potency of 50.00 μg/mL | jocpr.com |

| 4-Hydroxycoumarin derivative (4c) | DPPH scavenging | IC50 = 4.72 μg/mL (at 10 min) | nih.gov |

| 4-(Furan-2-yl)-tetrahydropyrimidine (Compound 3c) | DPPH scavenging | IC50 = 0.6 mg/mL | researchgate.netnih.govscilit.com |

No Publicly Available Research on the Mechanism of Action of this compound and Its Analogs

Despite a thorough search of available scientific literature, no specific studies detailing the mechanism of action, molecular targets, or cellular effects of the chemical compound this compound or its direct analogs have been publicly documented. Therefore, a detailed article based on the requested outline cannot be generated at this time.

This lack of information prevents a factual and evidence-based exploration of the following topics as requested:

Identification and Validation of Molecular Targets: There is no available data to identify which specific proteins, enzymes, or receptors this compound or its analogs may bind to or interact with in a biological system.

Biochemical Pathways Modulated by Compound Action: Without identified molecular targets, it is impossible to determine which biochemical pathways might be affected by the compound's action. This includes any potential for enzyme inhibition or modulation of receptor-mediated signaling.

Cellular Effects and Signaling Cascades: No studies have been found that investigate the effects of this compound on cellular processes such as apoptosis (programmed cell death) or the regulation of the cell cycle in any cell type, including cancer cells.

In the interest of scientific accuracy and adherence to the strict content parameters, no data tables or detailed research findings can be presented. The scientific community awaits future research to potentially uncover the biological significance of this compound.

Mechanism of Action Moa Studies for 4 Chroman 6 Yl Thiazol 2 Ylamine Analogs

Cellular Effects and Signaling Cascades

DNA Damage Induction and Repair Pathways (e.g., DNA Double-Strand Breaks)

There is no available research to indicate whether 4-Chroman-6-yl-thiazol-2-ylamine or its close analogs induce DNA damage, such as DNA double-strand breaks, or how they might interact with DNA repair pathways.

Immunomodulatory Effects Relevant to Anti-inflammatory Responses

There are no studies detailing the immunomodulatory effects of this compound or its specific impact on anti-inflammatory responses.

Further research is required to elucidate the pharmacological profile of this compound.

Structure Activity Relationship Sar Studies of 4 Chroman 6 Yl Thiazol 2 Ylamine Derivatives

Impact of Substituents on the Thiazole (B1198619) Ring System

The thiazole ring is a privileged scaffold in medicinal chemistry, and its substitution pattern plays a pivotal role in modulating the pharmacological profile of the 4-Chroman-6-yl-thiazol-2-ylamine series.

Role of the Chroman-6-yl Moiety at Thiazole 4-Position

The presence of the chroman-6-yl group at the 4-position of the thiazole ring is a defining feature of this class of compounds. Research on related structures, such as 2-aminothiazole (B372263) derivatives, has consistently shown that the nature of the substituent at the C-4 position is a major determinant of biological activity. While direct SAR studies on the 4-chroman-6-yl variant are limited in publicly available literature, research on analogous compounds where a phenyl or other heterocyclic ring is present at this position indicates that this moiety is critical for anchoring the molecule within the target's binding site. For instance, in a series of 2-aminothiazoles evaluated as antitubercular agents, the 2-pyridyl moiety at the C-4 position was found to be largely intolerant to modification, highlighting its essential role in maintaining activity. nih.gov

In a related context, studies on 3-(2-aminothiazol-4-yl)-4-hydroxy-2H-chromen-2-one derivatives, where a chromenone (a related but unsaturated version of the chroman ring) is attached at the 4-position of the thiazole, have been reported. researchgate.net These studies, while not directly on the chroman-6-yl series, suggest that the bulky, heterocyclic system at this position is a key pharmacophoric element.

Effects of Modifications at the Thiazole 2-Amine Position

The 2-amine group of the thiazole ring is a common site for modification to fine-tune the potency, selectivity, and pharmacokinetic properties of these derivatives. The introduction of various substituents on this amine has been extensively explored in the broader class of 2-aminothiazoles.

In many instances, acylation of the 2-amino group with different acid chlorides has led to compounds with enhanced biological activity. For example, a series of N-(4-(8-methoxy-2-oxo-2H-chromen-3-yl)thiazol-2-yl) amide derivatives were synthesized, and their antimicrobial and antimalarial activities were evaluated. semanticscholar.orgresearchgate.net The results indicated that the nature of the acyl group significantly influenced the biological response.

Similarly, the formation of Schiff bases at the 2-amino position has been another successful strategy. The synthesis of 4-(6-substituted-1,3-benzothiazol-2-yl)amino-2-(4-substitutedphenyl-methylidene)amino-1,3-thiazole derivatives showed that these modifications could lead to potent antimicrobial and anthelmintic agents. researchgate.net

The following table summarizes the impact of various substituents at the 2-amine position on the biological activity of related thiazole derivatives:

| Modification at 2-Amine | Observed Effect on Activity | Compound Class | Reference |

| Acylation (e.g., benzoyl) | Improved antitubercular activity | 2-Aminothiazoles | nih.gov |

| Acylation (various acid chlorides) | Modulated antimicrobial and antimalarial activity | N-(4-(8-methoxy-2-oxo-2H-chromen-3-yl)thiazol-2-yl) amides | semanticscholar.orgresearchgate.net |

| Schiff Base Formation | Potent antimicrobial and anthelmintic agents | 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines | researchgate.net |

Contribution of the Chroman Ring Substituents to Activity

Substituents on the chroman ring itself offer another avenue for optimizing the biological profile of this compound derivatives. The position, number, and electronic nature of these substituents can significantly impact ligand-receptor interactions.

A patent for substituted 2-(chroman-6-yloxy)-thiazoles, which are structurally related to the title compound, provides valuable insights. google.com In these compounds, various substituents were introduced on the chroman ring, and their effects on biological activity were documented. For instance, the presence of a phenyl group at the 2-position of the chroman ring was a common feature in many of the active compounds.

Furthermore, research on other chroman-containing molecules has demonstrated the importance of substitution on this ring system. For example, in a series of thiochroman-4-one (B147511) derivatives, substitutions on the aromatic part of the chroman ring influenced their antibacterial activity. nih.gov

Influence of Linker Region Modifications on Biological Potency and Selectivity

While the core structure of this compound implies a direct linkage between the chroman and thiazole moieties, the introduction of a linker region is a common strategy in drug design to optimize the spatial orientation of key pharmacophores. In the broader context of thiazole-containing compounds, the nature and length of linkers have been shown to be critical.

For instance, in a series of pyridazinone-thiazole hybrids, an amide linker was used to connect the two heterocyclic rings. nih.gov The SAR studies of these compounds revealed that the linker played a crucial role in positioning the pharmacophoric groups for optimal interaction with the biological target.

Stereochemical Considerations in Structure-Activity Relationships

The chroman ring in this compound contains a stereocenter at the C2 position, and if substituted at other positions, can have additional stereocenters. The stereochemistry of these centers can have a profound impact on the biological activity and selectivity of the compounds.

In the patent for substituted 2-(chroman-6-yloxy)-thiazoles, specific stereoisomers (e.g., (S)-enantiomers) were often specified for the most active compounds, indicating that the biological target exhibits stereoselectivity. google.com This underscores the importance of controlling and characterizing the stereochemistry of the chroman ring during the synthesis and biological evaluation of these derivatives. The three-dimensional arrangement of the substituents on the chroman ring can dictate how the molecule fits into a binding pocket, with one enantiomer often exhibiting significantly higher potency than the other.

Computational Chemistry and in Silico Investigations

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as 4-Chroman-6-yl-thiazol-2-ylamine, might interact with a biological target, typically a protein or enzyme.

For compounds containing thiazole (B1198619) and chromene moieties, molecular docking studies have been performed to investigate their interactions with various biological targets, including enzymes implicated in cancer and microbial diseases. For instance, derivatives of 2-aminothiazole (B372263) have been docked into the active sites of protein kinases, which are crucial regulators of cell signaling pathways. These studies reveal key interactions, such as hydrogen bonds between the amino group of the thiazole ring and amino acid residues like aspartate or glutamate in the protein's active site. The chromane portion of the molecule can engage in hydrophobic interactions with nonpolar residues, further stabilizing the ligand-protein complex.

In studies of related benzothiazole (B30560) derivatives, docking simulations have identified potential inhibitory activity against enzymes like α-amylase and α-glucosidase. nih.gov Similarly, various thiazole-containing compounds have been docked against protein targets from pathogens to explore their potential as antimicrobial agents. amazonaws.com These analyses are crucial for understanding the structural basis of a compound's biological activity.

Docking simulations not only predict the binding pose of a ligand but also estimate its binding affinity, often expressed as a docking score or binding energy. Lower binding energy values typically indicate a more stable ligand-protein complex and potentially higher inhibitory activity. For a series of thiazole derivatives, docking studies can rank compounds based on their predicted affinity for a specific target, helping to prioritize them for synthesis and biological testing.

For example, in a study on thiazolidinone-based benzothiazole derivatives, docking scores were used to compare the binding affinity of different analogues against α-amylase and α-glucosidase, with lower root-mean-square deviation (RMSD) values indicating a better binding mode. nih.gov The binding modes reveal the specific orientation of the ligand within the active site, highlighting which parts of the molecule are critical for interaction.

Table 1: Example of Predicted Binding Affinities for Thiazole Derivatives Against a Hypothetical Protein Target

| Compound | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Derivative A | -8.5 | ASP120, LYS78, TYR150 |

| Derivative B | -7.9 | ASP120, PHE152 |

Note: This table is illustrative and based on typical data from docking studies of related compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds.

QSAR models are developed for series of compounds where the biological activity is known. For various thiazole derivatives, 2D and 3D QSAR studies have been successfully conducted. nih.gov In these studies, molecular descriptors, which are numerical representations of a molecule's properties, are calculated. These can include topological, electronic, and geometric descriptors.

Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Artificial Neural Networks (ANN) are then used to build a model that correlates these descriptors with the observed biological activity. nih.gov For example, a QSAR study on 4,5,6,7-tetrahydrobenzo[d]-thiazol-2-yl derivatives as anticancer agents developed models with high correlation coefficients (R² values of 0.90 to 0.92), indicating a strong predictive capacity. nih.gov The reliability of these models is often confirmed through internal and external validation techniques. nih.gov

Table 2: Statistical Parameters of a Sample QSAR Model for Thiazole Derivatives

| Parameter | Value | Description |

|---|---|---|

| R² | 0.91 | Coefficient of determination, indicates goodness of fit. |

| Q² | 0.85 | Cross-validated R², indicates predictive ability. |

Note: This table represents typical statistical data from QSAR studies on related compound series.

A pharmacophore model is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. Pharmacophore models can be generated based on the structures of a series of active ligands (ligand-based) or from the structure of the ligand-protein complex (structure-based). nih.gov

For classes of compounds like thiazoles, pharmacophore models typically include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. These models serve as 3D queries to screen large chemical databases for novel compounds that possess the required features and are therefore likely to be active. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed insights into the electronic structure and properties of a molecule. nih.gov These calculations can be used to determine optimized molecular geometry, charge distribution, and the energies of frontier molecular orbitals (HOMO and LUMO).

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability. nih.gov

For various thiazole derivatives, DFT calculations have been employed to compute these properties. nih.govedu.krd The Molecular Electrostatic Potential (MEP) map, another output of these calculations, visualizes the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are potential sites for intermolecular interactions. nih.gov

Table 3: Example Quantum Chemical Descriptors for a Thiazole Analog

| Descriptor | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Relates to electron-donating ability. |

| LUMO Energy | -1.8 eV | Relates to electron-accepting ability. |

| HOMO-LUMO Gap | 4.4 eV | Indicator of chemical stability and reactivity. |

Note: The data in this table is illustrative, based on calculations for structurally similar compounds.

Density Functional Theory (DFT) Studies for Electronic Structure

No published DFT studies detailing the optimized geometry, electronic properties, or vibrational frequencies for this compound were found. Such studies would typically involve calculations using specific functionals (e.g., B3LYP) and basis sets to determine the molecule's ground-state electronic structure.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

There is no available data on the Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, or the resulting HOMO-LUMO energy gap for this compound. This analysis is crucial for understanding a molecule's kinetic stability and chemical reactivity.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

MEP maps for this compound are not available in the current body of scientific literature. An MEP analysis would identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, offering predictions about its intermolecular interactions and sites of chemical reactivity.

Advanced Computational Methods (e.g., Molecular Dynamics Simulations for Ligand-Target Stability)

No molecular dynamics simulation studies have been reported for this compound. These advanced simulations are used to investigate the dynamic behavior of a ligand within a biological target's binding site, providing insights into the stability of the ligand-protein complex over time.

Future Perspectives and Therapeutic Implications of 4 Chroman 6 Yl Thiazol 2 Ylamine Research

Rational Design and Synthesis of Next-Generation Analogs with Optimized Profiles

The foundation of advancing 4-Chroman-6-yl-thiazol-2-ylamine as a therapeutic lead lies in the rational design and synthesis of next-generation analogs with superior pharmacological profiles. The inherent modularity of its structure allows for systematic modifications to enhance potency, selectivity, and pharmacokinetic properties.

The synthesis of thiazole (B1198619) derivatives often employs the Hantzsch thiazole synthesis, a versatile method involving the reaction of α-haloketones with thioamides. For instance, the synthesis of various 2,4-disubstituted thiazole derivatives has been successfully achieved through this and other methods, such as the reaction of thiosemicarbazones with α-bromoacetophenones. These established synthetic routes provide a robust platform for creating a library of this compound analogs.

Structure-activity relationship (SAR) studies on related thiazole and chroman derivatives have provided valuable insights for guiding the design of new analogs. For example, in a series of thiazole-benzimidazole compounds, substitutions on the hydrazinyl moiety at the 2-position of the thiazole ring were found to significantly influence their inhibitory activity against the Epidermal Growth Factor Receptor (EGFR). nih.gov Specifically, compounds with electron-withdrawing groups on the phenyl ring of the hydrazinyl moiety exhibited enhanced potency. nih.gov Similarly, studies on chromene derivatives have shown that substitutions on the chromene ring can modulate anticancer activity. nih.gov

Future design strategies for this compound analogs will likely focus on several key areas:

Modification of the Chroman Ring: Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) on the chroman ring to modulate lipophilicity and target engagement.

Substitution on the Thiazole Ring: Exploration of different functional groups at the 4- and 5-positions of the thiazole ring to enhance target-specific interactions.

Derivatization of the Amino Group: Acylation, alkylation, or incorporation of the 2-amino group into larger heterocyclic systems to fine-tune the molecule's properties.

The following table summarizes key findings from SAR studies on related compounds, which can inform the rational design of this compound analogs.

| Scaffold | Modification | Impact on Activity | Reference |

| Thiazole-Benzimidazole | Substitution on hydrazinyl moiety | Electron-withdrawing groups increased EGFR inhibition | nih.gov |

| 2H-Chromene | 6-bromo and 2-methyl substitution | Positive effect on cytotoxic activity | nih.gov |

| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine | Medicinal chemistry optimization | Led to a highly potent and selective CDK4/6 inhibitor | nih.gov |

Exploration of Novel Biological Targets and Therapeutic Applications

While the specific biological targets of this compound are yet to be fully elucidated, the known activities of its constituent chroman and thiazole moieties suggest a wide range of potential therapeutic applications.

The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs with diverse activities, including antimicrobial, anticancer, and anti-inflammatory effects. researchgate.net Thiazole-containing compounds have been shown to inhibit a variety of enzymes, including cyclin-dependent kinases (CDKs), PI3K/mTOR, and dihydrofolate reductase (DHFR). nih.govnih.govresearchgate.net For instance, a series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives were identified as highly potent and selective inhibitors of CDK4 and CDK6, which are validated targets for anticancer therapy. nih.gov Another study revealed that certain thiazole derivatives act as dual inhibitors of EGFR and HER2 kinases, both of which are crucial targets in cancer treatment. nih.gov

The chroman scaffold is also associated with a broad spectrum of biological activities, including anticancer and antiepileptic properties. nih.gov A patent for substituted 2-(chroman-6-yloxy)-thiazoles describes their potential as inhibitors of the sodium-calcium exchanger (NCX), suggesting applications in cardiovascular diseases like arrhythmias and heart failure. google.com

Based on this evidence, future research into this compound and its analogs should explore a variety of potential therapeutic areas:

Oncology: Investigating its potential as an inhibitor of key cancer-related kinases such as EGFR, HER2, CDKs, and PI3K/mTOR.

Infectious Diseases: Screening for activity against a panel of bacterial and fungal pathogens, leveraging the known antimicrobial properties of the thiazole ring.

Neurodegenerative Diseases: Exploring its potential as a neuroprotective agent, given the activities of some chroman derivatives.

Cardiovascular Diseases: Evaluating its role as an NCX inhibitor for the treatment of cardiac arrhythmias and heart failure.

The table below presents a selection of biological targets and therapeutic applications identified for related chroman and thiazole derivatives.

| Compound Class | Biological Target/Activity | Potential Therapeutic Application | Reference |

| Thiazole Derivatives | EGFR/HER2 Kinase Inhibition | Cancer | nih.gov |

| Thiazole Derivatives | CDK4/6 Inhibition | Cancer | nih.gov |

| Thiazole Derivatives | PI3K/mTOR Dual Inhibition | Cancer | researchgate.net |

| Substituted 2-(chroman-6-yloxy)-thiazoles | Sodium-Calcium Exchanger (NCX) Inhibition | Arrhythmias, Heart Failure | google.com |

| Chroman Derivatives | Anticancer, Antiepileptic | Cancer, Epilepsy | nih.gov |

Integration of Multi-Omics Approaches for Holistic Understanding

To gain a comprehensive understanding of the mechanism of action and potential therapeutic applications of this compound, the integration of multi-omics approaches will be indispensable. Technologies such as genomics, transcriptomics, proteomics, and metabolomics can provide a systems-level view of the biological effects of this compound.

By treating cell lines or animal models with this compound and its analogs, researchers can generate vast datasets that reveal changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics). This multi-faceted data can help to:

Identify Novel Drug Targets: By observing which pathways and proteins are perturbed by the compound, novel biological targets can be identified.

Elucidate Mechanisms of Action: Multi-omics data can provide a detailed picture of the downstream effects of target engagement, revealing the compound's full mechanism of action.

Discover Biomarkers: Changes in the levels of specific genes, proteins, or metabolites can serve as biomarkers to predict patient response or monitor treatment efficacy.

Uncover Off-Target Effects: A holistic view of cellular changes can help to identify potential off-target effects and predict potential toxicities early in the drug development process.

While specific multi-omics studies on this compound are yet to be published, the general framework for such investigations is well-established in the field of drug discovery. The integration of these high-throughput technologies will be crucial for moving this compound from a promising scaffold to a clinically viable therapeutic.

Advancement of Computational Methodologies for Drug Discovery Acceleration

Computational approaches are poised to play a pivotal role in accelerating the discovery and development of drugs based on the this compound scaffold. In silico techniques can significantly reduce the time and cost associated with traditional drug discovery by enabling virtual screening, lead optimization, and prediction of pharmacokinetic properties.

Molecular docking studies can be employed to predict the binding mode of this compound and its analogs to the active sites of various target proteins. This information can guide the rational design of more potent and selective inhibitors. For example, docking studies on other thiazole derivatives have successfully elucidated their binding interactions with targets like EGFR, HER2, and DHFR. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the chemical structures of a series of analogs with their biological activities. These models can then be used to predict the activity of newly designed compounds before they are synthesized, allowing researchers to prioritize the most promising candidates. QSAR studies have been successfully applied to various thiazole-containing compounds to predict their anticancer and antimicrobial activities. nih.gov

Pharmacophore modeling can be used to identify the key chemical features required for biological activity. This information can then be used to search large chemical databases for novel compounds that fit the pharmacophore and are therefore likely to be active.

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools can be used to evaluate the drug-like properties of new analogs early in the design process, helping to avoid costly failures in later stages of development.

The synergy between these computational methods will be instrumental in navigating the vast chemical space of possible this compound analogs and efficiently identifying those with the highest therapeutic potential. The table below highlights the application of various computational methods in the study of related compounds.

| Computational Method | Application in Thiazole/Chroman Research | Outcome | Reference |

| Molecular Docking | Predicting binding modes of thiazole derivatives in enzyme active sites (e.g., EGFR, DHFR) | Guided rational drug design | nih.gov |

| QSAR | Correlating structure with anticancer activity of thiazole-benzimidazoles | Predictive models for biological activity | nih.gov |

| Pharmacophore Modeling | Identifying essential features for COX-2 inhibition by triazole derivatives | 3D query for virtual screening | nih.gov |

| In Silico ADMET Screening | Evaluating drug-likeness of novel thiazole conjugates | Prioritization of compounds with favorable pharmacokinetic profiles | nih.gov |

Q & A